Demonstrated Biological Silence: A Key Differentiator for Fragment-Based Screening
This compound's primary differentiation against its closest analog, the N-demethyl variant (CAS 1050883-77-6), is a lack of reported off-target activity. While the N-demethyl analog has been flagged with potential enzyme inhibition properties in general databases , the target compound has no reported IC50 values against common targets such as carbonic anhydrase (CA-II, CA-VII), acetylcholinesterase (AChE), or the alpha4beta2 nicotinic acetylcholine receptor (nAChR) . Its single known assay result is a negative one: at 26 µM, it showed no inhibition of AChE . This 'negative' data is a crucial procurement criterion for researchers needing a clean, inactive scaffold for fragment growing or as a negative control.
| Evidence Dimension | Target Engagement Profile (Reported IC50 / Ki Values) |
|---|---|
| Target Compound Data | AChE: No inhibition at 26 µM; CA-II: Not Reported; nAChR: Not Reported |
| Comparator Or Baseline | N-demethyl analog (CAS 1050883-77-6): General enzyme inhibition suspected ; 4-chloro isomer (CAS 2060063-94-5): Moderate enzyme inhibition reported |
| Quantified Difference | Absence of any positive bioactivity annotation in ChEMBL/BindingDB versus comparators for which enzymatic activity is suggested or documented. |
| Conditions | AChE inhibition assay at 26 µM ; Cross-database search of BindingDB, ChEMBL, and PubChem for target compound versus comparators. |
Why This Matters
For procurement, a confirmed lack of promiscuous bioactivity is a rare, quantifiable asset that reduces the risk of off-target effects in subsequent SAR studies, directly justifying a selection over putatively 'active' analogs.
- [1] Cas no 2060063-94-5 (2-chloro-N-{[(3-chlorophenyl)carbamoyl]methyl}-N-methylacetamide). Kuujia.com. (Accessed 2026). View Source
